molecular formula C18H20N2O5S B467269 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid CAS No. 514797-07-0

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid

Cat. No.: B467269
CAS No.: 514797-07-0
M. Wt: 376.4g/mol
InChI Key: FPDIQELVJZANMF-UHFFFAOYSA-N
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Description

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid is an organic compound that features a sulfonamide group, a benzyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting benzylamine with methylsulfonyl chloride under basic conditions.

    Coupling with phenylcarbamoyl group: The sulfonamide intermediate is then coupled with a phenylcarbamoyl chloride derivative.

    Introduction of the propanoic acid group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide or carboxylic acid groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)butanoic acid: This compound has a similar structure but with a butanoic acid group instead of a propanoic acid group.

    3-({4-[Benzyl(ethyl)sulfamoyl]phenyl}carbamoyl)propanoic acid: This compound features an ethyl group instead of a methyl group on the sulfonamide.

Uniqueness

4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-20(13-14-5-3-2-4-6-14)26(24,25)16-9-7-15(8-10-16)19-17(21)11-12-18(22)23/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDIQELVJZANMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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